4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid 4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743839
InChI: InChI=1S/C20H21NO4/c1-14-11-18(16-7-9-17(10-8-16)19(22)23)12-21(14)20(24)25-13-15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

CAS No.:

Cat. No.: VC17743839

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid -

Specification

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name 4-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid
Standard InChI InChI=1S/C20H21NO4/c1-14-11-18(16-7-9-17(10-8-16)19(22)23)12-21(14)20(24)25-13-15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3,(H,22,23)
Standard InChI Key SSIXLCPGBPIJEO-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid, reflecting its benzyl-protected pyrrolidine core linked to a para-substituted benzoic acid . The molecular formula C20H21NO4\text{C}_{20}\text{H}_{21}\text{NO}_{4} confirms the presence of 20 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and four oxygen atoms, with a calculated exact mass of 339.1471 g/mol .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acidC20H21NO4\text{C}_{20}\text{H}_{21}\text{NO}_{4}339.45-methyl, Cbz, para-benzoic acid
3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acidC20H21NO4\text{C}_{20}\text{H}_{21}\text{NO}_{4}339.45-methyl, Cbz, meta-benzoic acid
4-{1-[(Benzyloxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid C18H16FNO4\text{C}_{18}\text{H}_{16}\text{FNO}_{4}329.33-fluoroazetidine, Cbz, para-benzoic acid

Synthetic Routes and Purification Challenges

Synthesis from Pyrrolidine Precursors

While no direct synthesis protocol for this compound is disclosed in the reviewed literature, analogous routes for Cbz-protected pyrrolidines involve:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to yield the pyrrolidine core.

  • Cbz Protection: Reaction with benzyl chloroformate under basic conditions to install the Cbz group .

  • Coupling with Benzoic Acid: Mitsunobu or Ullmann coupling to attach the benzoic acid moiety at the para position .

A critical challenge lies in purifying intermediates. For example, brominated pyrrolidine precursors require chromatography or recrystallization to achieve >98% purity, as impurities can deactivate palladium catalysts in subsequent cross-coupling steps .

Analytical Characterization

  • Spectroscopic Data: The 1H^1\text{H} NMR spectrum (predicted) displays signals at δ 1.2 ppm (methyl doublet), δ 3.4–4.1 ppm (pyrrolidine protons), and δ 7.3–8.1 ppm (aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]+^+ peak at m/z 340.2, consistent with the molecular weight .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions (estimated solubility <1 mg/mL at pH 7.4) but exhibits improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the Cbz group undergoing thermal cleavage.

Table 2: Key Physicochemical Parameters

PropertyValue/RangeMethod/Source
Melting PointNot reported
LogP (Partition Coefficient)2.1Computed (PubChem)
Topological Polar Surface Area75.6 ŲComputed (PubChem)
Hydrogen Bond Donors2Structural analysis

Metabolic Considerations

In silico predictions using SwissADME suggest moderate cytochrome P450 inhibition (CYP3A4 IC50_{50} ≈ 15 µM), hinting at potential drug-drug interactions if used in therapeutic contexts . The benzoic acid group may undergo glucuronidation in hepatic microsomes, a common detoxification pathway.

Research Applications and Biological Relevance

Role in Medicinal Chemistry

Though biological data specific to this compound are scarce, structurally related Cbz-pyrrolidines serve as:

  • Neurotransmitter Analogues: Modulators of serotonin (5-HT1D_{1D}) and dopamine receptors .

  • Prodrug Candidates: The Cbz group enhances blood-brain barrier penetration, as seen in eletriptan derivatives .

Material Science Applications

The rigid pyrrolidine-benzoic acid scaffold has been explored in metal-organic frameworks (MOFs) for gas storage, though this remains speculative for the target compound.

Challenges and Future Directions

Synthetic Optimization

Current bottlenecks include:

  • Low Yields: Cross-coupling reactions often yield <40% due to steric hindrance .

  • Chromatographic Dependency: Scaling purification without column chromatography remains unresolved .

Target Identification

High-throughput screening campaigns are needed to elucidate protein targets. Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in migraine and depression .

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